molecular formula C19H24N4O4S2 B14939191 1-[4-(diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-[4-(diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14939191
M. Wt: 436.6 g/mol
InChI Key: WBNBSUKEELZURL-UHFFFAOYSA-N
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Description

1-[4-(Diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • Diethylsulfamoyl phenyl group: A phenyl ring substituted at the para position with a diethylsulfamoyl moiety (–SO₂N(Et)₂).
  • 5-Oxopyrrolidine core: A five-membered lactam ring that confers conformational rigidity and may serve as a hydrogen-bond acceptor/donor in target binding.
  • 5-Methyl-1,3-thiazol-2-yl carboxamide: A thiazole heterocycle with a methyl substituent at position 3. Thiazole derivatives are widely explored for antimicrobial, anti-inflammatory, and kinase-modulating activities .

Properties

Molecular Formula

C19H24N4O4S2

Molecular Weight

436.6 g/mol

IUPAC Name

1-[4-(diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H24N4O4S2/c1-4-22(5-2)29(26,27)16-8-6-15(7-9-16)23-12-14(10-17(23)24)18(25)21-19-20-11-13(3)28-19/h6-9,11,14H,4-5,10,12H2,1-3H3,(H,20,21,25)

InChI Key

WBNBSUKEELZURL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=C(S3)C

Origin of Product

United States

Preparation Methods

Convergent Synthesis Approach

The most efficient preparation involves a convergent synthesis where key fragments are prepared separately and then coupled in a strategic sequence. This approach minimizes protecting group manipulations and optimizes overall yield. The three main building blocks typically include:

  • A pyrrolidine-3-carboxylic acid derivative with appropriate protection
  • The 5-methyl-1,3-thiazol-2-amine component
  • The 4-(diethylsulfamoyl)phenyl fragment

The synthetic route can proceed through either initial coupling of the pyrrolidine with the thiazole followed by N-arylation, or first attaching the 4-(diethylsulfamoyl)phenyl group to the pyrrolidine and then performing the amide coupling.

Linear Synthesis Approach

Alternatively, a linear approach begins with a suitably protected pyrrolidine-3-carboxylic acid derivative. Sequential transformations—including N-arylation with the 4-(diethylsulfamoyl)phenyl group and amide coupling with 5-methyl-1,3-thiazol-2-amine—lead to the target compound. This approach may be advantageous when certain intermediates prove difficult to prepare or isolate.

Fragment Synthesis Procedures

Preparation of 5-Methyl-1,3-thiazol-2-amine

The 5-methyl-1,3-thiazol-2-amine fragment is typically synthesized through cyclization of thiourea with an appropriate α-haloketone. A representative procedure involves:

  • Reaction of thiourea with α-chloroacetone in ethanol or isopropanol
  • Heating under reflux for 2-4 hours
  • Neutralization with base to isolate the free amine
  • Purification by recrystallization or column chromatography

The thiazole ring formation follows established heterocyclic chemistry principles, with the reaction proceeding through nucleophilic attack, cyclization, and subsequent aromatization.

Synthesis of 4-(Diethylsulfamoyl)phenyl Precursors

The diethylsulfamoyl group is typically introduced through reaction of an appropriate aromatic precursor with diethylsulfamoyl chloride. The synthetic route may involve:

  • Protection of 4-aminobenzoic acid or a derivative
  • Reaction with diethylsulfamoyl chloride in the presence of a base (typically pyridine or triethylamine)
  • Deprotection if necessary
  • Conversion to an appropriate coupling partner (e.g., halide for N-arylation)

This fragment requires careful handling of the sulfonamide functionality to prevent side reactions in subsequent transformations.

Preparation of the Pyrrolidine Fragment

The 5-oxopyrrolidine-3-carboxylic acid core can be synthesized through several routes:

  • From glutamic acid derivatives through selective reduction
  • Via cyclization of appropriate linear precursors
  • Through functional group manipulations of commercially available pyrrolidine derivatives

A common approach utilizes γ-butyrolactone as starting material, followed by functionalization to introduce the carboxylic acid group at the 3-position. The resulting pyrrolidine requires protection of the carboxylic acid function prior to N-arylation reactions.

Assembly of Fragments and Final Compound

N-Arylation of Pyrrolidine

The attachment of the 4-(diethylsulfamoyl)phenyl group to the pyrrolidine nitrogen typically employs transition metal-catalyzed coupling reactions. Two main approaches are commonly utilized:

Method A: Palladium-Catalyzed Coupling

A representative procedure involves:

  • Reaction of the pyrrolidine derivative with 4-(diethylsulfamoyl)bromobenzene
  • Pd₂(dba)₃ or Pd(OAc)₂ (3-5 mol%) as catalyst
  • BINAP or XantPhos (6-10 mol%) as ligand
  • Cs₂CO₃ or t-BuONa (1.5-2.0 eq) as base
  • Toluene or dioxane as solvent
  • Heating at 80-110°C for 12-24 hours

Method B: Copper-Catalyzed Coupling

An alternative procedure employs:

  • CuI (10-20 mol%) as catalyst
  • L-proline or N,N-dimethylglycine (20-40 mol%) as ligand
  • K₂CO₃ or K₃PO₄ (2.0 eq) as base
  • DMSO or DMF as solvent
  • Heating at 80-100°C for 24-48 hours

Amide Coupling with 5-Methyl-1,3-thiazol-2-amine

The formation of the amide bond between the pyrrolidine-3-carboxylic acid and 5-methyl-1,3-thiazol-2-amine typically employs standard peptide coupling conditions:

  • Activation of the carboxylic acid using coupling reagents such as HATU, EDCI/HOBt, or T3P
  • Addition of 5-methyl-1,3-thiazol-2-amine
  • A tertiary amine base (DIPEA or TEA)
  • Polar aprotic solvent (DMF or DCM)
  • Room temperature to 50°C for 4-24 hours

The choice of coupling reagent often depends on substrate stability and reaction efficiency. HATU generally provides excellent yields but is more expensive, while EDCI/HOBt combinations offer a cost-effective alternative with good performance.

Optimization Parameters and Reaction Conditions

Critical Factors in N-Arylation Reactions

Extensive experimental work has identified key parameters affecting the N-arylation reactions:

Parameter Optimal Range Effect on Reaction
Catalyst Loading 3-5 mol% Pd, 10-20 mol% Cu Higher loadings generally increase rate but may promote side reactions
Ligand Type BINAP, XantPhos, L-proline Bidentate ligands typically provide better selectivity
Base Cs₂CO₃, K₃PO₄, t-BuONa Stronger bases increase reaction rate but may affect sensitive functional groups
Solvent Toluene, dioxane, DMF Polar aprotic solvents generally improve yields
Temperature 80-110°C Higher temperatures accelerate reaction but may lead to decomposition
Reaction Time 12-24 hours Extended times may be needed for complete conversion

Optimization studies reveal that the combination of Pd₂(dba)₃/BINAP with Cs₂CO₃ in toluene at 100°C typically provides the highest yields (70-85%) for N-arylation with diethylsulfamoyl-containing substrates.

Amide Coupling Optimization

The amide coupling reaction is influenced by several key factors:

Parameter Optimal Conditions Notes
Coupling Reagent HATU or EDCI/HOBt HATU provides higher yields but at increased cost
Base DIPEA (3 eq) Excess base compensates for the weak nucleophilicity of the thiazole amine
Concentration 0.1-0.2 M More dilute conditions minimize side reactions
Temperature 0°C to RT initially, then 40°C Gradual warming improves conversion
Reaction Time 4-6 hours for activation, 12-18 hours for coupling Extended times may be required for complete reaction

Yields for the amide coupling step typically range from 65-80%, with HATU-mediated couplings generally performing 5-10% better than EDCI/HOBt systems.

One-Pot Sequential Procedures

Recent advances in synthetic methodology have enabled more efficient one-pot procedures that reduce isolation and purification of intermediates. A representative one-pot sequence involves:

  • N-arylation of the protected pyrrolidine derivative with 4-(diethylsulfamoyl)bromobenzene
  • In situ deprotection of the carboxylic acid group
  • Direct amide coupling with 5-methyl-1,3-thiazol-2-amine

This approach can significantly improve overall efficiency, though yields are typically 5-10% lower than the step-wise process. The primary advantage lies in reduced time and resource requirements.

Purification and Characterization

Purification Procedures

The target compound is typically purified using one or more of the following techniques:

  • Column chromatography (silica gel, DCM/MeOH gradient)
  • Recrystallization (ethyl acetate/hexanes or DCM/diethyl ether)
  • Preparative HPLC for analytical-grade material

The compound's moderate polarity allows for effective separation from most synthetic impurities. Typical purity after a single chromatographic purification exceeds 95%.

Analytical Characterization

Complete characterization typically includes:

  • ¹H and ¹³C NMR spectroscopy
  • High-resolution mass spectrometry
  • Infrared spectroscopy
  • Elemental analysis
  • Melting point determination

The thiazole methyl group typically appears as a distinctive singlet at approximately δ 2.3-2.4 ppm in the ¹H NMR spectrum, while the diethyl groups of the sulfonamide moiety show characteristic triplet-quartet patterns at δ 1.0-1.2 ppm (CH₃) and δ 3.2-3.4 ppm (CH₂).

Scale-Up Considerations and Industrial Applications

Scaling the synthesis from laboratory to industrial scale presents several challenges:

  • The transition metal-catalyzed N-arylation requires careful control of catalyst loading and heat transfer
  • The amide coupling reagents (particularly HATU) are expensive at large scale
  • Purification procedures must be adapted for industrial implementation

Alternative approaches for large-scale synthesis include:

  • Substituting the palladium-catalyzed coupling with copper-catalyzed methods
  • Replacing HATU with T3P or other more economical coupling agents
  • Implementing continuous flow processes for critical reaction steps

Industrial applications typically achieve 60-70% overall yields, with batch sizes of 1-5 kg being feasible with standard equipment.

Chemical Reactions Analysis

Types of Reactions

1-[4-(diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the diethylsulfamoyl group can be oxidized under specific conditions.

    Reduction: The carbonyl group in the pyrrolidine moiety can be reduced to form corresponding alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving thiazole and sulfonamide groups.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring and the sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name Aryl Substituent Heterocycle Molecular Weight Key Modifications vs. Target Compound Reference
1-[4-(Diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Diethylsulfamoylphenyl 5-Methyl-1,3-thiazol-2-yl 463.52 g/mol Reference compound N/A
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl 406.45 g/mol Thiadiazole replaces thiazole; isopropyl substitution reduces solubility
1-(3,4-Dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 3,4-Dimethylphenyl 5-Ethyl-1,3,4-thiadiazol-2-yl 344.43 g/mol Dimethylphenyl increases hydrophobicity; ethyl-thiadiazole alters steric bulk
N-(3-Chloro-4-methoxyphenyl)-2-{[5-oxo-4-(prop-2-en-1-yl)...}phenylacetamide 3-Chloro-4-methoxyphenyl Triazoloquinazolinyl 585.02 g/mol Chlorine and methoxy groups enhance electronegativity

Impact of Structural Variations on Properties

A. Aryl Substituents

  • Diethylsulfamoylphenyl : Introduces polar sulfonamide interactions, improving water solubility compared to halogenated (e.g., 4-fluorophenyl) or alkylated (e.g., 3,4-dimethylphenyl) analogues .
  • Fluorophenyl/Chlorophenyl : Halogenated groups enhance metabolic stability and membrane permeability but may increase lipophilicity (higher logP) .

B. Heterocyclic Modifications

  • Thiazole vs.
  • Substituents on Heterocycles : Methyl (thiazole) or ethyl (thiadiazole) groups balance steric effects and lipophilicity. Isopropyl groups (e.g., 5-isopropyl-thiadiazole) may hinder target binding due to bulk .

C. Pyrrolidine Core

The 5-oxopyrrolidine scaffold is conserved across analogues, suggesting its critical role in maintaining conformational stability. Modifications to the carboxamide linkage (e.g., thiourea in ) alter binding kinetics .

Pharmacological and Computational Insights

  • Target Affinity: Thiazole-containing compounds (e.g., filapixant in ) demonstrate purinoreceptor antagonism, suggesting the target compound may share similar receptor-binding profiles .
  • Computational Analysis : Tools like Multiwfn and SHELX () enable electron-density mapping and molecular orbital analysis, critical for rationalizing substituent effects on reactivity .

Biological Activity

The compound 1-[4-(diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H20N4O4SC_{16}H_{20}N_4O_4S, with a structural representation that includes a thiazole moiety, a pyrrolidine ring, and a sulfonamide group. This unique combination of functional groups is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. The following table summarizes findings from various research studies regarding the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (lung cancer)12.5Induces apoptosis via caspase activation
Compound BMCF-7 (breast cancer)15.0Inhibits cell proliferation through cell cycle arrest
Compound CHeLa (cervical cancer)10.0Disrupts mitochondrial membrane potential

Case Study: Antitumor Activity

A study published in Molecules demonstrated that derivatives of 5-oxopyrrolidine showed potent anticancer activity against A549 cells, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like cisplatin . The structure-activity relationship (SAR) analysis highlighted that the presence of electron-withdrawing groups significantly enhances cytotoxicity.

Antimicrobial Activity

The antimicrobial potential of This compound has also been explored. The following table summarizes the antimicrobial efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus8 µg/mLEffective against MRSA strains
Escherichia coli16 µg/mLModerate activity
Klebsiella pneumoniae32 µg/mLLimited efficacy

Case Study: Antimicrobial Properties

A research article highlighted the effectiveness of similar 5-oxopyrrolidine derivatives against multidrug-resistant strains of Staphylococcus aureus. These compounds demonstrated selective antimicrobial activity, suggesting their potential as therapeutic agents against resistant bacterial infections .

The mechanisms underlying the biological activities of This compound are multifaceted:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function.
  • Antimicrobial Mechanism : It likely interferes with bacterial cell wall synthesis or disrupts membrane integrity, leading to cell death.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

A multi-step synthesis is typically employed, starting with the formation of the pyrrolidone core via cyclization of a β-ketoamide intermediate. The diethylsulfamoylphenyl group can be introduced via nucleophilic substitution using a sulfonamide precursor, while the 5-methylthiazole moiety is coupled via carboxamide bond formation. Key steps include:

  • Use of DMF as a solvent with K₂CO₃ as a base for SN2 reactions (e.g., alkylation/sulfonylation) .
  • Carbodiimide-mediated coupling (e.g., EDC/HOBt) for amide bond formation between the pyrrolidone and thiazole components .
  • Purification via column chromatography and recrystallization to achieve >95% purity.

Q. Which spectroscopic techniques are essential for structural validation?

  • ¹H/¹³C NMR : Confirm the pyrrolidone ring conformation (e.g., 5-oxo group at δ ~2.5 ppm for protons, ~175 ppm for carbonyl carbons) and thiazole substitution patterns (e.g., coupling constants for methyl groups at δ ~2.3 ppm) .
  • HPLC-MS : Verify molecular weight (e.g., ESI+ for [M+H]+) and purity (>98%) using a C18 column with acetonitrile/water gradients .
  • FTIR : Identify key functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the pyrrolidone, sulfonamide S=O stretches at ~1150–1250 cm⁻¹) .

Q. How should researchers assess compound stability under storage conditions?

  • Conduct accelerated stability studies at 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC and NMR to identify hydrolysis-prone groups (e.g., sulfonamide or carboxamide bonds). Store lyophilized samples at -20°C in argon-filled vials to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for scale-up?

  • Use quantum mechanical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. For example, compute activation energies for sulfonylation or amidation to prioritize high-yield routes .
  • Apply cheminformatics tools to screen solvents/reagents, minimizing side reactions (e.g., thiazole ring decomposition in acidic conditions). ICReDD’s reaction path search methods can narrow optimal conditions (e.g., temperature, catalyst loading) .

Q. What strategies resolve contradictory biological activity data across studies?

  • Replicate assays : Use standardized protocols (e.g., fixed cell lines, consistent ATP levels in kinase assays) to reduce variability.
  • Purity verification : Ensure batch-to-batch consistency via HPLC and elemental analysis. Impurities >0.5% may skew IC₅₀ values .
  • Molecular docking : Compare binding poses in target proteins (e.g., kinase domains) to identify critical interactions (e.g., hydrogen bonding with the sulfonamide group) that explain potency differences .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the pyrrolidone with a piperidone to assess ring size impact on bioavailability.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance sulfonamide stability.
  • Bioisosteric replacement : Swap the thiazole with a 1,2,4-oxadiazole to evaluate π-stacking interactions. Follow ’s workflow for synthesizing substituted heterocycles .

Q. What experimental controls are critical in in vivo pharmacokinetic studies?

  • Include a stable isotope-labeled analog (e.g., ¹³C-pyrrolidone) as an internal standard for LC-MS/MS quantification.
  • Monitor metabolite formation via hepatic microsome incubations to identify major degradation pathways (e.g., CYP450-mediated oxidation of the thiazole methyl group) .

Methodological Notes

  • Data contradiction : If biological activity diverges between in vitro and in vivo models, validate target engagement using techniques like thermal shift assays or CRISPR knockouts.
  • Scale-up challenges : For reactor design, apply fluid dynamics simulations (e.g., COMSOL) to optimize mixing efficiency during exothermic steps like sulfonylation .

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